4-(Pyrrolidin-1-YL)pyrimidin-2-amine
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Overview
Description
4-(Pyrrolidin-1-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 4-position and an amine group at the 2-position. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-YL)pyrimidin-2-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . Another method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-YL)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid, potassium carbonate, and various nucleophiles such as phenols and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with aromatic nucleophiles can yield substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
4-(Pyrrolidin-1-YL)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential as a modulator of various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it can act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . These interactions can lead to the inhibition of various enzymes and pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-YL)pyrimidine: Similar structure but with the pyrrolidine group at the 2-position.
4-(Pyrrolidin-1-YL)benzonitrile: Contains a benzonitrile group instead of a pyrimidine ring.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Features pyrazole groups instead of pyrrolidine.
Uniqueness
4-(Pyrrolidin-1-YL)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to its analogs. Its ability to modulate multiple biological targets makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQBPINQCZDQBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695348 |
Source
|
Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215986-09-6 |
Source
|
Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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